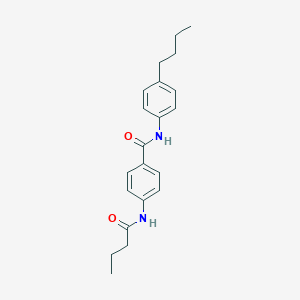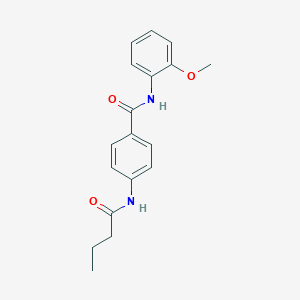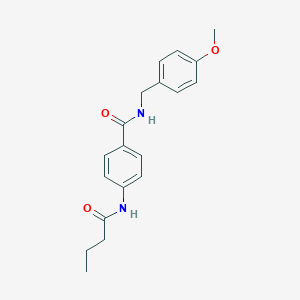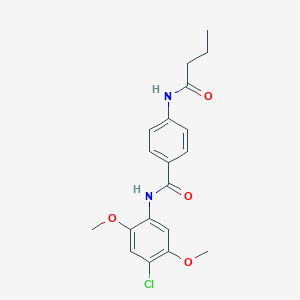
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide, also known as BF-5m, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
科学研究应用
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has also been found to be effective in inhibiting the growth of drug-resistant cancer cells. In addition, 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a crucial role in cancer cell survival. 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body. 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body. In addition, 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has been found to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.
实验室实验的优点和局限性
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, as well as its ability to overcome drug resistance in cancer cells. However, 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
Future research on 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide could focus on several areas, including the optimization of its synthesis method to improve its yield and purity, the development of novel formulations to improve its solubility and bioavailability, and the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models. In addition, further studies could investigate the potential of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide in combination with other anticancer agents or immunotherapeutic approaches for the treatment of cancer.
合成方法
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide involves the reaction of 2-aminobenzoxazole with 4-fluoroaniline, followed by the reaction of the resulting product with 4,6-dimethyl-2-chloropyrimidine-5-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
产品名称 |
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide |
|---|---|
分子式 |
C20H16FN5O2 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H16FN5O2/c1-11-17(18(27)24-14-9-7-13(21)8-10-14)12(2)23-19(22-11)26-20-25-15-5-3-4-6-16(15)28-20/h3-10H,1-2H3,(H,24,27)(H,22,23,25,26) |
InChI 键 |
AKJSSZSEYAYGSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=C(C=C4)F |
规范 SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B215470.png)
![2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215471.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)




![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)



![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)